(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Overview
Description
Synthesis Analysis
The synthesis of related trifluoro and methoxy-substituted compounds has been extensively studied. For instance, Martins and colleagues (2003) demonstrated the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, yielding compounds with good purity and yields by bromination followed by pyridine addition (Martins, 2003). These methodologies could potentially be adapted for the synthesis of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" by altering the halogenation and alkylation steps to introduce the trifluoro and methoxy groups at the desired positions.
Molecular Structure Analysis
The molecular structure and conformations of fluorinated compounds have been a subject of interest. Frogner et al. (2010) investigated the structure of a pentafluorocyclobutene derivative, providing insights into bond lengths and angles that could be relevant to understanding the structural nuances of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" (Frogner et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving trifluoromethyl and methoxy groups have been explored in various studies. Barlow, Haszeldine, and Murray (1980) discussed the ene reactions of trifluoronitrosomethane, which could provide insights into the reactivity of trifluoromethyl-substituted enones like "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" (Barlow et al., 1980).
Scientific Research Applications
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes
The compound has been used to synthesize N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes with high efficiency (Mittersteiner et al., 2019).
Efficient Synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines
It serves as an efficient precursor for the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles (Aquino et al., 2017).
Synthesis and Complexation of Fluorinated 1,3-Enaminoketones
The compound is used for synthesizing various compounds in scientific research, particularly in the context of fluorinated 1,3-enaminones with terminal CC bonds (Zhilina et al., 2012).
Interaction with C-nucleophiles
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reacts with phenylmagnesium bromide and organozinc compounds, leading to various substitution and addition products (Gorbunova et al., 1993).
Synthesis of Highly Functionalized 4-Amino-2-(trifluoromethyl)-1H-pyrroles
The reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines is highly selective, used for synthesizing specific pyrrole derivatives (Zanatta et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNIYNVIHHABIV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
CAS RN |
135351-20-1 | |
Record name | (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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